3-Brom-2,5-dimethylpyridin

Übersicht

Beschreibung

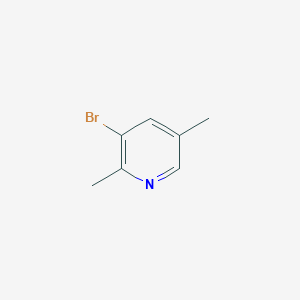

3-Bromo-2,5-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the bromine atom is substituted at the third position, and two methyl groups are substituted at the second and fifth positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,5-dimethylpyridine has several applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that brominated pyridines are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents used in the reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-2,5-dimethylpyridine would undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagents are transferred from boron to palladium .

Biochemical Pathways

In the context of the suzuki–miyaura cross-coupling reaction, the compound plays a crucial role in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.

Result of Action

In the context of organic synthesis, the compound’s action results in the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of 3-Bromo-2,5-dimethylpyridine can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly impact the compound’s reactivity and the overall yield of the reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dimethylpyridine can be synthesized through various methods. One common method involves the bromination of 2,5-dimethylpyridine using bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the synthesis of 3-Bromo-2,5-dimethylpyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of a solvent such as tetrahydrofuran.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-2,6-dimethylpyridine

- 5-Bromo-2-methylpyridine

- 2-Bromo-3,5-dimethylpyridine

Comparison: 3-Bromo-2,5-dimethylpyridine is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it more suitable for certain substitution and coupling reactions compared to its isomers .

Biologische Aktivität

3-Bromo-2,5-dimethylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in drug discovery, supported by relevant case studies and research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 186.05 g/mol

- CAS Number : 17117-19-0

- Other Names : 3-Bromo-2,5-lutidine

The compound features a pyridine ring substituted with a bromine atom and two methyl groups. The presence of these substituents significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Bromo-2,5-dimethylpyridine exhibits notable antibacterial activity . Studies have shown that its derivatives can inhibit the formation of biofilms, which are critical in the pathogenesis of various bacterial infections. One study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.

Anticancer Potential

The compound has also been explored for its anticancer properties . A study focused on its derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of protein kinase C (PKC) activity .

The biological activity of 3-Bromo-2,5-dimethylpyridine is attributed to its ability to interact with specific molecular targets within cells. The halogen and methyl substituents enhance its binding affinity to proteins involved in crucial cellular processes:

- Inhibition of PKC : The compound has been shown to modulate PKC-mediated signaling pathways, which are vital in regulating cellular growth and apoptosis. This modulation can lead to reduced tumor growth in vitro .

- Biofilm Disruption : Its ability to inhibit biofilm formation suggests that it may interfere with bacterial adhesion mechanisms, potentially leading to increased susceptibility of bacteria to existing antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-2,5-dimethylpyridine, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2,5-dimethylpyridine | Bromine at position 4 | Different reactivity due to bromine positioning |

| 3-Chloro-2,5-dimethylpyridine | Chlorine instead of bromine | Potentially different biological activities |

| 3-Bromo-4-methylpyridine | Bromine at position 3 with one methyl group | Varying steric effects impacting reactivity |

These comparisons highlight how small changes in substituent positions can significantly affect biological activity and reactivity profiles.

Case Studies

-

Antibacterial Activity Study :

- A recent investigation into the antibacterial effects of 3-Bromo-2,5-dimethylpyridine revealed that it could inhibit biofilm formation by E. coli by disrupting quorum sensing pathways. The study noted a minimum inhibitory concentration (MIC) of 32 µg/mL against biofilm-forming strains.

-

Anticancer Research :

- In vitro assays demonstrated that derivatives of this compound exhibited IC values ranging from 10 to 30 µM against various cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development as anticancer agents due to their selective cytotoxicity .

Eigenschaften

IUPAC Name |

3-bromo-2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGCLUHWCNWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554058 | |

| Record name | 3-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-19-0 | |

| Record name | 3-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?

A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of 3-Bromo-2,5-dimethylpyridine, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.